molecular formula C12H16ClNO5 B13736155 DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride CAS No. 16220-80-7

DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride

Katalognummer: B13736155
CAS-Nummer: 16220-80-7
Molekulargewicht: 289.71 g/mol
InChI-Schlüssel: IAUWSJUHASZAQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride is a synthetic organic compound with a complex structure It is a derivative of hydrocinnamic acid, featuring an amino group, a carboxyl group, and an ethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride typically involves the reaction of hydrocinnamic acid derivatives with appropriate reagents to introduce the amino, carboxyl, and ethoxy groups. One common method involves the use of acid chlorides and amines under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

16220-80-7

Molekularformel

C12H16ClNO5

Molekulargewicht

289.71 g/mol

IUPAC-Name

5-(2-amino-2-carboxyethyl)-2-ethoxybenzoic acid;hydrochloride

InChI

InChI=1S/C12H15NO5.ClH/c1-2-18-10-4-3-7(5-8(10)11(14)15)6-9(13)12(16)17;/h3-5,9H,2,6,13H2,1H3,(H,14,15)(H,16,17);1H

InChI-Schlüssel

IAUWSJUHASZAQT-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)CC(C(=O)O)N)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.